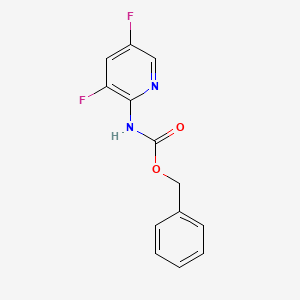

![molecular formula C15H12Cl2N2O B2771691 2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole CAS No. 202065-57-4](/img/structure/B2771691.png)

2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

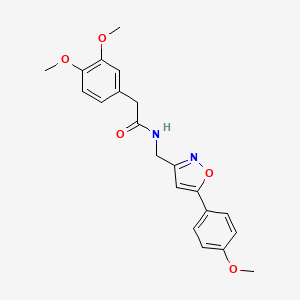

“2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole” is a chemical compound with the linear formula C14H11Cl3N2O . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a 2,4-dichlorophenoxy)methyl group attached to it . The exact 3D structure is not provided in the search results.Scientific Research Applications

Antioxidant and α-Glucosidase Inhibitory Activities

Research has shown that derivatives of benzimidazole, including those with 2,4-dichlorophenoxy groups, have been synthesized and evaluated for their in vitro antioxidant and α-glucosidase inhibitory activities. These compounds have shown efficient inhibition, with some demonstrating significant activity compared to standard inhibitors. The antioxidant properties were assessed using various assays, indicating their potential in therapeutic applications related to oxidative stress and diabetes management (Menteşe, Yılmaz, & Baltaş, 2020).

Structural and Spectroscopic Studies

Benzimidazole derivatives have been subjected to extensive structural and spectroscopic studies to understand their physicochemical properties. These studies, including X-ray diffraction and various spectroscopy methods, provide insights into the compounds' chemical behavior, stability, and potential applications in designing new materials with specific properties (Saral, Özdamar, & Uçar, 2017).

Agricultural Applications

In agriculture, benzimidazole derivatives, including those related to "2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole," have been used for developing sustained release formulations of fungicides. These formulations enhance the efficacy of active compounds like carbendazim and tebuconazole, offering improved disease control, reduced environmental impact, and decreased toxicity (Campos et al., 2015).

Antihistaminic Agents

Benzimidazole derivatives have also been explored as potent antihistaminic agents, indicating their usefulness in developing new treatments for allergies. These studies have found that specific structural modifications in the benzimidazole derivatives can significantly enhance their antihistaminic activity (Iemura, Kawashima, & Fukuda, 1986).

Antioxidant Activity

Further studies on benzimidazole compounds have highlighted their antioxidant activity, crucial for mitigating oxidative stress-related conditions. These activities are assessed using various methods, suggesting the compounds' potential in preventing or treating diseases caused by oxidative damage (Saini, Dhiman, & Mittal, 2016).

Mechanism of Action

Target of Action

It is known that similar compounds are often used as herbicides , suggesting that their targets may be specific enzymes or proteins in plants.

Mode of Action

Based on its structural similarity to other herbicides, it may function by disrupting normal plant growth and development .

Biochemical Pathways

Similar compounds are known to interfere with plant hormone pathways, leading to uncontrolled growth and eventually plant death .

Pharmacokinetics

It is known that similar compounds are often absorbed through the leaves and roots of plants, distributed throughout the plant tissues, metabolized in various ways, and eventually excreted .

Result of Action

Similar compounds are known to cause uncontrolled growth in plants, leading to their eventual death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the compound’s effectiveness may be affected by soil composition, temperature, and moisture levels. Additionally, the compound’s stability could be influenced by factors such as sunlight exposure and pH levels .

properties

IUPAC Name |

2-[(2,4-dichlorophenoxy)methyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O/c1-19-13-5-3-2-4-12(13)18-15(19)9-20-14-7-6-10(16)8-11(14)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPWRUOKXVBOKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2771609.png)

![N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771611.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2771612.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2771613.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2771616.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2771617.png)

![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2771620.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)